1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methyl-
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Overview
Description
1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with ethyl isocyanate or methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Derivatives with substituted functional groups based on the reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antitubercular, and antiviral properties
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with similar structural features and potential biological activities.
1-(4-Chlorophenyl)-5-(substituted aryl)-3,4-dihydro-2H,1H-bipyrazolyl derivatives: Compounds with similar pyrazole rings and chlorophenyl groups.
Uniqueness
1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
98476-37-0 |
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Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H13ClN4O/c1-3-18(2)14(20)12-9-17-19(13(12)8-16)11-6-4-10(15)5-7-11/h4-7,9H,3H2,1-2H3 |
InChI Key |
WEJNSLUSHSZSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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